molecular formula C21H24FN3O2S B11055500 1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione

Cat. No.: B11055500
M. Wt: 401.5 g/mol
InChI Key: QUSFCZKTKIMQAB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is a complex organic compound that features a fluorophenyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.

    Incorporation of the piperidin-4-ylmethyl group: This step may involve reductive amination or other suitable methods.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Coupling Reactions: The thiophen-2-ylmethyl group can undergo coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include binding to active sites, modulating receptor activity, or inhibiting enzyme function. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Fluorophenyl)-3-(piperidin-4-ylamino)pyrrolidine-2,5-dione: This compound lacks the thiophen-2-ylmethyl group, which may affect its chemical properties and applications.

    1-(4-Fluorophenyl)-3-({[1-(benzyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione:

    1-(4-Fluorophenyl)-3-(methylamino)pyrrolidine-2,5-dione: The simpler structure of this compound may limit its applications compared to the more complex structure of this compound.

The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and applications not found in similar compounds.

Properties

Molecular Formula

C21H24FN3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24FN3O2S/c22-16-3-5-17(6-4-16)25-20(26)12-19(21(25)27)23-13-15-7-9-24(10-8-15)14-18-2-1-11-28-18/h1-6,11,15,19,23H,7-10,12-14H2

InChI Key

QUSFCZKTKIMQAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)CC4=CC=CS4

Origin of Product

United States

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